chemical structure and properties of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-
chemical structure and properties of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on the Subject
This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid. While this specific molecule is noted in specialized academic literature, detailed public experimental data is limited. This guide, therefore, synthesizes available information on this compound with established principles of boronic acid chemistry and the known biological activities of the pyridazine scaffold to offer a robust resource for researchers. The synthesis and characterization data are primarily drawn from the doctoral thesis of Kate Mary Clapham, "Synthesis and reactions of new N-heteroaryl boronic acids," from Durham University, a key piece of literature in this specific area.
Introduction: The Emerging Significance of Heterocyclic Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry, largely due to their versatile reactivity in cross-coupling reactions and their unique ability to form reversible covalent bonds with biological targets.[1] The incorporation of the boronic acid moiety into heterocyclic scaffolds, such as the pyridazine ring system, offers a rich avenue for the development of novel therapeutic agents with diverse pharmacological profiles. The pyridazine core itself is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
This guide focuses on a specific, promising example of this class: B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid. By combining the structural features of a phenyl-substituted methoxy-pyridazine with the versatile reactivity of a boronic acid, this molecule presents a unique scaffold for the exploration of new chemical space in drug discovery.
Chemical Identity and Structure
Systematic Name: Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-
Molecular Formula: C₁₁H₁₁BN₂O₃
Molecular Weight: 229.03 g/mol
Chemical Structure:
The molecule consists of a central pyridazine ring substituted with a methoxy group at the 3-position, a phenyl group at the 6-position, and a boronic acid group at the 4-position.
Figure 1: Chemical structure of B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid.
Physicochemical Properties
While specific experimental data for B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid is not extensively reported in publicly available literature, the following properties can be inferred based on its structure and data for analogous compounds.
| Property | Predicted/Inferred Value | Rationale/Reference Analogue |
| Physical State | White to off-white solid | Typical for arylboronic acids.[3] |
| Melting Point | Not available | Expected to be a relatively high melting solid, similar to other arylboronic acids. For example, 3-methoxyphenylboronic acid has a melting point of 160-163 °C.[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water. | The pyridazine and boronic acid moieties increase polarity, while the phenyl group contributes to some nonpolar character. |
| pKa | ~8-9 | The pKa of boronic acids is influenced by the electronic nature of the substituents. The electron-withdrawing nature of the pyridazine ring is expected to make it a stronger Lewis acid than simple phenylboronic acid (pKa ~8.8). |
Synthesis and Characterization
The synthesis of B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid is detailed in the doctoral thesis of Kate M. Clapham.[4] The synthetic route involves a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.
Synthetic Pathway
The synthesis starts from the commercially available 3-methoxy-6-phenylpyridazine. The key step is the deprotonation at the C-4 position of the pyridazine ring using a strong base, followed by quenching the resulting anion with a boron electrophile.
Figure 2: Synthetic workflow for B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid.
Experimental Protocol (Representative)
The following is a representative experimental protocol based on the methodology described for similar compounds.[4] It is crucial to consult the original thesis for precise experimental details and safety precautions.
Step 1: Directed ortho-Metalation and Borylation
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To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
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Add a solution of 3-methoxy-6-phenylpyridazine in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete deprotonation.
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To the resulting deep-colored solution of the lithiated intermediate, add triisopropyl borate dropwise at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) and stir vigorously for 1-2 hours to hydrolyze the boronate ester.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to afford B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid as a solid.
Rationale behind experimental choices:
-
LDA as the base: LDA is a strong, non-nucleophilic base, which is ideal for the regioselective deprotonation of the pyridazine ring without competing nucleophilic addition.
-
Low temperature (-78 °C): The reaction is carried out at low temperature to control the reactivity of the organolithium species and prevent side reactions.
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Triisopropyl borate: This is a common and effective boron electrophile for trapping organolithium intermediates.
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Acidic workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.
Characterization Data
While the full spectral data is contained within the aforementioned thesis, the expected characteristic signals are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the phenyl and pyridazine rings, as well as a singlet for the methoxy group protons. The two hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
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¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the pyridazine and phenyl rings, as well as the methoxy carbon. The carbon atom attached to the boron will have a characteristic chemical shift.
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¹¹B NMR: This technique is particularly useful for characterizing boronic acids. A single resonance is expected in a region typical for trigonal boronic acids.
Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of the compound.
Infrared (IR) Spectroscopy:
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The IR spectrum should display characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band typically around 3200-3600 cm⁻¹), C-H stretching of the aromatic rings, C=N and C=C stretching of the pyridazine and phenyl rings, and C-O stretching of the methoxy group.
Reactivity and Applications in Medicinal Chemistry
B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid is a valuable building block for the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids and catalysts.[5]
Figure 3: General scheme of a Suzuki-Miyaura coupling reaction with B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid.
Experimental Protocol (General Suzuki-Miyaura Coupling):
-
To a reaction vessel, add B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid, the aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Add a suitable solvent or solvent mixture (e.g., dioxane/water, toluene/ethanol/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validating System in Suzuki-Miyaura Coupling:
The progress of the reaction can be reliably monitored by TLC or LC-MS, allowing for clear determination of the consumption of starting materials and the formation of the product. The identity of the product can be unequivocally confirmed by NMR and mass spectrometry, providing a self-validating workflow.
Biological Activity and Therapeutic Potential
While specific biological data for B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid is not yet widely published, its structural components suggest significant potential for therapeutic applications.
The Pyridazine Scaffold:
The pyridazine nucleus is a well-established pharmacophore. Derivatives have been reported to possess a broad spectrum of biological activities, including:
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Anticancer: Pyridazine-containing compounds have shown efficacy against various cancer cell lines.[6]
-
Antimicrobial: The pyridazine ring is a component of several compounds with antibacterial and antifungal properties.[7]
-
Anti-inflammatory: Certain pyridazine derivatives have demonstrated anti-inflammatory effects.
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Cardiovascular: Some pyridazinones are known to have cardiotonic and antihypertensive properties.
The Boronic Acid Moiety:
The boronic acid group can contribute to the biological activity of the molecule in several ways:
-
Enzyme Inhibition: Boronic acids are known to be effective inhibitors of serine proteases and other enzymes.
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Carbohydrate Recognition: They can form reversible covalent bonds with diols, such as those found in carbohydrates on cell surfaces, which can be exploited for targeted drug delivery.
-
Improved Pharmacokinetic Properties: The introduction of a boronic acid can modulate the solubility and metabolic stability of a drug candidate.
Given the combined potential of the pyridazine scaffold and the boronic acid functional group, B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid and its derivatives are promising candidates for screening in various disease models, particularly in oncology and infectious diseases.
Conclusion
B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid is a synthetically accessible and highly versatile building block for medicinal chemistry and drug discovery. Its unique combination of a biologically active pyridazine core and a reactive boronic acid moiety makes it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical structure, synthesis, and potential applications, drawing upon the available literature to offer a foundational resource for researchers in the field. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds considerable promise for the discovery of new medicines.
References
-
Clapham, K. M. (2008). Synthesis and reactions of new N-heteroaryl boronic acids. Doctoral thesis, Durham University. [Link]
-
Durham E-Theses. (n.d.). Synthesis and reactions of new N-heteroaryl boronic acids. Retrieved from [Link]
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology.
- Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. (n.d.). Request PDF.
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). PMC.
- Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)
Sources
- 1. etheses.durham.ac.uk [etheses.durham.ac.uk]
- 2. etheses.durham.ac.uk [etheses.durham.ac.uk]
- 3. Items where Year is 2008 [etheses.durham.ac.uk]
- 4. Publications | 機能有機化学研究室(山口研究室) | 名古屋大学大学院理学研究科 [orgreact.chem.nagoya-u.ac.jp]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. etheses.durham.ac.uk [etheses.durham.ac.uk]
- 7. researchgate.net [researchgate.net]

